molecular formula C22H18ClF3N2O3S B11621895 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide

Cat. No.: B11621895
M. Wt: 482.9 g/mol
InChI Key: USQOBKWYEDHZCD-UHFFFAOYSA-N
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Description

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a trifluoromethyl group, and a chlorinated aromatic ring, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then reacted with 4-methylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.

    Oxidation and Reduction: The aromatic rings and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonamide group.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the sulfonamide and acetamide functionalities.

    N-(4-Methylphenyl)acetamide: Contains the acetamide group but lacks the sulfonamide and trifluoromethyl functionalities.

Uniqueness

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H18ClF3N2O3S

Molecular Weight

482.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H18ClF3N2O3S/c1-15-7-10-17(11-8-15)27-21(29)14-28(32(30,31)18-5-3-2-4-6-18)20-13-16(22(24,25)26)9-12-19(20)23/h2-13H,14H2,1H3,(H,27,29)

InChI Key

USQOBKWYEDHZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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